N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide
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Overview
Description
N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a morpholine ring, an oxoethyl group, and an ethene sulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide typically involves the reaction of morpholine with ethene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)ethane-1-sulfonamide: A structurally similar compound with a morpholine ring and an ethane sulfonamide moiety.
4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: Another related compound with a morpholine ring and an oxoethoxy group.
Uniqueness
N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide is unique due to the presence of the ethene moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-2-15(12,13)9-7-8(11)10-3-5-14-6-4-10/h2,9H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJFBWCWDHMNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NCC(=O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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